N-[2-(pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide
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Overview
Description
N-[2-(pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide is a complex organic compound that features a unique combination of pyridine, thiophene, thiazole, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the pyridine and thiophene groups. The final step involves the formation of the furan-2-carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[2-(pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
N-[2-(pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide: shares structural similarities with other compounds containing pyridine, thiophene, thiazole, and furan rings.
4-Iodobenzoic acid: and are examples of compounds with similar functional groups but different overall structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H11N3O2S2 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(2-pyridin-3-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C17H11N3O2S2/c21-15(12-5-2-8-22-12)20-17-14(13-6-3-9-23-13)19-16(24-17)11-4-1-7-18-10-11/h1-10H,(H,20,21) |
InChI Key |
XFZXMMQFLMOUQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4 |
Origin of Product |
United States |
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